2-bromo-1-chloro-3,5-dimethoxybenzene
Description
2-Bromo-1-chloro-3,5-dimethoxybenzene (molecular formula: C₈H₇BrClO₂; molecular weight: 279.5 g/mol) is a halogenated aromatic compound characterized by a benzene ring substituted with bromine (Br) at position 2, chlorine (Cl) at position 1, and methoxy (-OCH₃) groups at positions 3 and 5 (Figure 1). The substituents create a sterically crowded ortho configuration for the halogens (Cl at position 1 and Br at position 2), while the methoxy groups occupy meta positions relative to each other.
The methoxy groups act as electron-donating substituents, activating the ring for electrophilic substitution, whereas the halogens (Cl and Br) are electron-withdrawing, creating regions of varied electron density. This interplay makes the compound a candidate for further functionalization, though steric hindrance between the ortho halogens may limit reactivity.
Properties
CAS No. |
1039105-27-5 |
|---|---|
Molecular Formula |
C8H8BrClO2 |
Molecular Weight |
251.5 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
2-Bromo-1-chloro-3,5-dimethoxybenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination and chlorination of 3,5-dimethoxyaniline. The process typically includes the following steps:
Diazotization: 3,5-Dimethoxyaniline is treated with sodium nitrite and hydrochloric acid to form a diazonium salt.
Sandmeyer Reaction: The diazonium salt is then reacted with copper(I) bromide and copper(I) chloride to introduce the bromine and chlorine substituents, respectively.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
2-Bromo-1-chloro-3,5-dimethoxybenzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in further substitution reactions, where the bromine or chlorine atoms can be replaced by other electrophiles.
Nucleophilic Substitution: The bromine and chlorine atoms can be substituted by nucleophiles such as amines or alkoxides under appropriate conditions.
Oxidation and Reduction: The methoxy groups can undergo oxidation to form corresponding quinones, while reduction reactions can target the halogen substituents.
Common reagents used in these reactions include halogenating agents (e.g., bromine, chlorine), nucleophiles (e.g., amines, alkoxides), and oxidizing or reducing agents (e.g., potassium permanganate, sodium borohydride). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Bromo-1-chloro-3,5-dimethoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research into its potential as a precursor for drug development, particularly in the synthesis of anti-cancer and anti-inflammatory agents.
Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers
Mechanism of Action
The mechanism of action of 2-bromo-1-chloro-3,5-dimethoxybenzene involves its interaction with molecular targets through electrophilic and nucleophilic substitution reactions. The presence of electron-donating methoxy groups and electron-withdrawing halogens creates a unique electronic environment that influences its reactivity. The compound can form stable intermediates, such as benzenonium ions, which facilitate further chemical transformations .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-bromo-1-chloro-3,5-dimethoxybenzene with analogous halogenated dimethoxybenzenes, focusing on substituent effects, physicochemical properties, and applications.
Table 1: Comparative Analysis of Halogenated Dimethoxybenzenes
*Note: Data marked with * are inferred from analogous structures.
Substituent Position and Electronic Effects
- Ortho vs. Para Halogens : The ortho Cl and Br in the target compound introduce steric hindrance, reducing reactivity in nucleophilic substitutions compared to para-substituted analogs like 4-bromo-2,5-dimethoxybenzene. Para-substituted compounds often exhibit higher symmetry and stability .
- Methoxy Group Orientation : The meta-oriented methoxy groups in this compound create distinct electronic regions, whereas para-oriented methoxy groups (e.g., in 1-bromo-2,5-dimethoxybenzene) enhance resonance stabilization .
Physicochemical Properties
- Melting/Boiling Points : Steric hindrance in the target compound likely results in a lower melting point compared to symmetric analogs like 2-chloro-1,3-dimethoxybenzene. Bromine’s higher atomic weight increases molecular density relative to chlorine-only derivatives.
- Solubility: The electron-withdrawing halogens reduce solubility in polar solvents compared to non-halogenated dimethoxybenzenes.
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